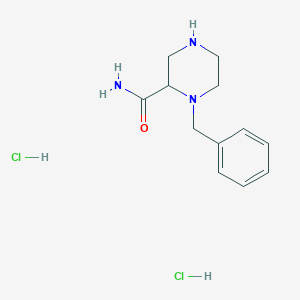

1-Benzyl-piperazine-2-carboxylic acid amide dihydrochloride

Description

1-Benzyl-piperazine-2-carboxylic acid amide dihydrochloride (C₁₃H₁₈Cl₂N₄O) is a piperazine derivative characterized by a benzyl group at position 1, a carboxylic acid amide at position 2, and two hydrochloride salts. The dihydrochloride form enhances aqueous solubility and stability, making it suitable for formulation in preclinical research .

Properties

IUPAC Name |

1-benzylpiperazine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.2ClH/c13-12(16)11-8-14-6-7-15(11)9-10-4-2-1-3-5-10;;/h1-5,11,14H,6-9H2,(H2,13,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDQJRZKHRLPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)C(=O)N)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Overview

The synthesis of 1-Benzyl-piperazine-2-carboxylic acid amide dihydrochloride generally involves two main stages:

- Chemical synthesis of the piperazine-2-carboxamide intermediate

- Enzymatic conversion to the chiral acid and formation of the dihydrochloride salt

Chemical Synthesis of Piperazine-2-Carboxamide Intermediate

The initial step is the preparation of the racemic piperazine-2-carboxamide, which serves as a substrate for enzymatic resolution.

- Starting Materials: Pyrazine-2-carboxamide or related derivatives.

- Key Reaction: Catalytic hydrogenation of pyrazine-2-carboxamide to piperazine-2-carboxamide.

- Catalysts: Typically involves hydrogenation catalysts under controlled conditions.

This step yields the racemic mixture of piperazine-2-carboxamide, which is then subjected to enzymatic conversion for chiral resolution.

Enzymatic Conversion to Chiral Piperazine-2-Carboxylic Acid

The racemic piperazine-2-carboxamide undergoes enzymatic hydrolysis using specific hydrolases to produce the chiral piperazine-2-carboxylic acid.

- Enzyme Catalysts: Hydrolases such as Flavourzyme® 1000 L or leucine amide peptidase 2 (LAP 2) with specific SEQ ID NOs.

- Reaction Conditions:

- pH adjusted to ~7.8

- Temperature: Room temperature (~20-25 °C)

- Reaction time: 19 to 22 hours

- Metal Cofactors: Zinc salts may be added if required by the enzyme.

The enzymatic reaction converts approximately 47-53% of the acid form over 19-22 hours, monitored by HPLC.

Isolation and Formation of the Dihydrochloride Salt

After enzymatic hydrolysis, the reaction mixture is processed to isolate the chiral acid and convert it into the dihydrochloride salt:

- Concentration: The reaction mixture is concentrated under reduced pressure (30-120 mbar) at 30-50 °C.

- Salt Formation: Addition of aqueous hydrochloric acid (10-37% concentration) at 10-30 °C, preferably 15-25 °C.

- Precipitation: The chiral piperazine-2-carboxylic acid precipitates as its dihydrochloride salt.

- Filtration and Washing: The precipitate is filtered, washed with aqueous HCl (e.g., 3 N), and dried under reduced pressure at 45 °C for 24 hours.

This process yields the product with high purity (>87%) and excellent enantiomeric excess (>99% ee) in moderate yields (~38%).

Amide Coupling for 1-Benzyl-piperazine Derivatives

To obtain the 1-benzyl substituted piperazine-2-carboxylic acid amide, amide coupling reactions are employed using standard peptide coupling reagents:

- Reagents:

- N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

- 4-(Dimethylamino)pyridine (DMAP) as catalyst

- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

- Procedure:

- Carboxylic acid (1.05 equivalents) is activated with EDC·HCl and DMAP at room temperature under nitrogen atmosphere.

- After 10 minutes, the appropriate benzyl-piperazine derivative (1 equivalent) is added.

- The mixture is stirred overnight at room temperature.

- Work-up: The reaction mixture is partitioned between DCM and aqueous sodium bicarbonate solution, dried, filtered, and evaporated.

- Purification: Flash chromatography using DCM and ethyl acetate mixtures.

This method provides the benzyl-piperazine amide derivatives efficiently, with yields varying depending on the specific benzyl substituent.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pyrazine-2-carboxamide, H2, catalyst | N/A | N/A | Produces racemic piperazine-2-carboxamide |

| Enzymatic Hydrolysis | Flavourzyme® 1000 L or LAP 2, pH 7.8, RT, 19-22 h | ~47-53% conversion | >99% ee | Requires possible Zn cofactor |

| Concentration & Salt Formation | Reduced pressure (30-120 mbar), 30-50 °C; 10-37% HCl, 15-25 °C | 38% | 87% | Precipitates dihydrochloride salt |

| Amide Coupling | EDC·HCl, DMAP, DCM/DMF, RT, overnight | 20-30% | N/A | Benzyl-piperazine derivatives |

Research Findings and Notes

- Enzymatic resolution is critical for obtaining the chiral form with high enantiomeric purity.

- The pH buffering effect of the amino acid substrate negates the need for additional buffers in enzymatic steps.

- The precipitation of the dihydrochloride salt under controlled temperature and acid concentration is essential for obtaining crystalline product.

- Amide coupling using EDC·HCl and DMAP is a reliable method for introducing the benzyl substituent on the piperazine nitrogen.

- Yields for amide coupling reactions can be moderate and depend on the nature of the benzyl substituent and reaction conditions.

Chemical Reactions Analysis

1-Benzyl-piperazine-2-carboxylic acid amide dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-piperazine-2-carboxylic acid amide dihydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in the development of compounds targeting different biological pathways.

- Protein Degradation : The compound is utilized in the synthesis of molecules for targeted protein degradation, particularly in the context of PROTAC (proteolysis-targeting chimeras) technology. This application is significant for developing therapies that can selectively degrade pathogenic proteins associated with various diseases, including cancer .

- Antituberculosis Agents : Research has shown that derivatives of piperazine, including those based on 1-benzyl-piperazine-2-carboxylic acid amide, exhibit promising antituberculosis activity. A study highlighted that piperazine derivatives were more effective against Mycobacterium tuberculosis than their phenyl counterparts, indicating a strong structure-activity relationship .

Therapeutic Applications

The compound has been investigated for various therapeutic applications:

- Prostaglandin Receptor Modulation : It has been identified as a potential antagonist of prostaglandin F2α receptors, which could be beneficial in treating conditions such as preterm labor and dysmenorrhea. This modulation can help manage uterine contractions and associated pain by inhibiting the effects of prostaglandins .

- Fatty Acid Amide Hydrolase (FAAH) Modulators : Some derivatives have been studied for their ability to modulate FAAH activity, which is relevant for treating anxiety and pain disorders. By inhibiting FAAH, these compounds can increase levels of endocannabinoids, potentially leading to therapeutic effects .

Synthesis and Research Development

The compound is also pivotal in research focused on synthesizing new chemical entities:

- Building Block for New Compounds : As a versatile building block, this compound is used to create libraries of compounds with varied properties. This approach facilitates high-throughput screening for new drug candidates .

- Analytical Chemistry Applications : It is employed in analytical techniques such as chromatography and mass spectrometry, aiding in the characterization and quantification of pharmaceutical compounds .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

Mechanism of Action

The mechanism of action of 1-Benzyl-piperazine-2-carboxylic acid amide dihydrochloride involves its interaction with specific molecular targets. The piperazine ring in the compound can interact with various receptors and enzymes, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which influence the compound’s pharmacological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Differences and Implications

- Benzyl vs. Non-Benzyl Derivatives: The benzyl group in the target compound and 1-BENZYLPIPERAZINE DIHYDROCHLORIDE enhances lipophilicity compared to non-benzylated analogs like (S)-piperazine-2-carboxylic acid dihydrochloride . However, the carboxylic acid amide in the target compound introduces hydrogen-bonding capacity, improving target specificity compared to simpler benzylpiperazine derivatives .

- Chirality : Unlike (S)-piperazine-2-carboxylic acid dihydrochloride, the target compound lacks explicit stereochemical data in the provided evidence, which may impact receptor binding selectivity .

- Pharmacological Moieties : Levocetirizine dihydrochloride shares the dihydrochloride salt but incorporates a chlorobenzhydryl group linked to ethoxyacetic acid, enabling antihistaminic activity through H1 receptor antagonism .

Physicochemical Properties and Solubility

Table 2: Physicochemical Comparison

| Property | Target Compound | (S)-Piperazine-2-carboxylic Acid Dihydrochloride | Levocetirizine Dihydrochloride |

|---|---|---|---|

| Melting Point | Not reported | 280°C | >300°C |

| Water Solubility | High (dihydrochloride) | Moderate | High |

| Lipophilicity (logP) | Estimated 1.5–2.0 | -0.5 | 2.8 |

| Stability | Acid-stable | Sensitive to oxidation | Photostable |

- Dihydrochloride vs. Hydrochloride: The dihydrochloride form (two HCl molecules) in the target compound and Levocetirizine provides higher aqueous solubility compared to mono-hydrochloride salts like Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride () .

- Thermal Stability : The absence of melting point data for the target compound contrasts with the well-characterized 280°C melting point of (S)-piperazine-2-carboxylic acid dihydrochloride, suggesting differences in crystalline packing .

Key Differentiators and Challenges

- Specificity : The carboxylic acid amide in the target compound distinguishes it from psychoactive benzylpiperazine derivatives (), reducing off-target risks.

- Data Gaps: Limited pharmacological data (e.g., IC₅₀ values) for the target compound contrast with well-documented analogs like Levocetirizine .

Biological Activity

1-Benzyl-piperazine-2-carboxylic acid amide dihydrochloride (also referred to as BZP) is a compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including detailed research results, case studies, and data tables.

Chemical Structure and Properties

This compound is derived from the piperazine class of compounds, which are known for their diverse pharmacological properties. The compound features a benzyl group attached to a piperazine ring, which is further substituted with a carboxylic acid amide moiety. This structural configuration is crucial for its biological interactions.

1. Antimicrobial Properties

Research indicates that BZP exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of activity. The Minimum Inhibitory Concentration (MIC) values for several strains were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that BZP could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

2. Anticancer Activity

The anticancer potential of BZP has been investigated in various cancer cell lines. In vitro studies revealed that BZP induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in terms of cytotoxicity . The compound's mechanism of action appears to involve the disruption of mitochondrial function and the activation of caspase pathways.

Case Study: FaDu Cell Line

- Treatment Duration : 24 hours

- Concentration Range : 1-100 µM

- Results : IC50 = 10 µM (induction of apoptosis)

The biological activity of BZP is attributed to its ability to interact with various molecular targets:

- Cholinesterase Inhibition : BZP has shown potential as an acetylcholinesterase inhibitor, which may contribute to its neuroprotective effects and implications in Alzheimer's disease therapy .

- Cell Cycle Arrest : Studies indicate that BZP can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of BZP. Modifications on the piperazine ring and the benzyl group have been explored to enhance activity:

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural integrity of 1-Benzyl-piperazine-2-carboxylic acid amide dihydrochloride?

- Methodological Answer : Purity assessment typically involves high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) to quantify impurities. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify the benzyl, piperazine, and amide moieties. X-ray crystallography may resolve stereochemical uncertainties. For dihydrochloride salt verification, elemental analysis or ion chromatography ensures stoichiometric chloride content .

Q. What are the critical parameters for optimizing the synthesis of this compound?

- Methodological Answer : Key parameters include:

- Reaction temperature : Controlled reflux (e.g., 80–100°C) to avoid decomposition .

- Catalysts : Use of phase-transfer catalysts like tributylbenzyl ammonium chloride to enhance reaction efficiency .

- Purification : Flash chromatography or crystallization in ethanol/water mixtures to isolate the dihydrochloride salt .

- Solvent choice : Polar aprotic solvents (e.g., DMF) for intermediate steps, followed by aqueous workup for salt formation .

Q. How does the dihydrochloride salt form influence solubility and formulation for in vitro studies?

- Methodological Answer : The dihydrochloride salt improves aqueous solubility, enabling use in biological assays. Researchers should prepare stock solutions in deionized water or buffered saline (pH 4–6) to prevent precipitation. For cell-based studies, osmolarity adjustments (e.g., with NaCl) may be required to maintain viability .

Advanced Research Questions

Q. What experimental approaches are used to investigate the compound’s biological activity, such as enzyme inhibition?

- Methodological Answer :

- Enzyme assays : Kinetic studies (e.g., cytochrome P450 inhibition) using fluorogenic substrates and microsomal preparations, with IC₅₀ calculations .

- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity .

- Gene expression : RNA-seq or qPCR to evaluate modulation of signaling pathways (e.g., MAPK/ERK) in neuronal cell lines .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodological Answer :

- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, bromo) on the benzyl ring to test effects on receptor binding .

- Scaffold modification : Replace the amide group with sulfonamide or urea derivatives to alter metabolic stability .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like monoamine transporters .

Q. How should researchers address contradictions in biological data across studies (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardize assays : Use identical cell lines, buffer conditions, and positive controls (e.g., known inhibitors) to minimize variability .

- Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify confounding factors (e.g., batch-to-batch compound variability) .

- Orthogonal validation : Confirm activity via alternative methods (e.g., SPR for binding affinity if radioligand assays disagree) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal, adhering to institutional guidelines .

Comparative and Mechanistic Questions

Q. How does this compound compare to other piperazine derivatives in modulating neurotransmitter systems?

- Methodological Answer :

- Functional selectivity : Use electrophysiology (e.g., patch-clamp) to compare effects on ionotropic vs. metabotropic receptors .

- Cross-reactivity screens : Test against a panel of GPCRs (e.g., β-arrestin recruitment assays) to identify off-target effects .

Q. What strategies can resolve low yields during scale-up synthesis?

- Methodological Answer :

- Process optimization : Switch from batch to flow chemistry for better temperature control and mixing .

- Salt metathesis : Explore alternative counterions (e.g., sulfate) if dihydrochloride crystallization is inefficient .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.